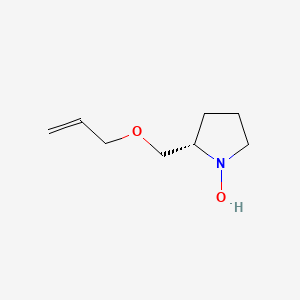
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine is a chiral pyrrolidine derivative Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions, often involving nucleophilic substitution or cycloaddition reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Addition of the Prop-2-enoxymethyl Group: The prop-2-enoxymethyl group can be added through alkylation reactions, using reagents like allyl bromide or allyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The prop-2-enoxymethyl group can undergo nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, DMP, osmium tetroxide, potassium permanganate.
Reduction: LiAlH4, NaBH4.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxyl and prop-2-enoxymethyl groups may play crucial roles in binding interactions and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-hydroxy-2-(methoxymethyl)pyrrolidine: Similar structure but with a methoxymethyl group instead of prop-2-enoxymethyl.
(2S)-1-hydroxy-2-(ethoxymethyl)pyrrolidine: Similar structure but with an ethoxymethyl group instead of prop-2-enoxymethyl.
(2S)-1-hydroxy-2-(butoxymethyl)pyrrolidine: Similar structure but with a butoxymethyl group instead of prop-2-enoxymethyl.
Uniqueness
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine is unique due to the presence of the prop-2-enoxymethyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific properties and applications.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-7-8-4-3-5-9(8)10/h2,8,10H,1,3-7H2/t8-/m0/s1 |
Clave InChI |
VHFBHHCCEFNZKW-QMMMGPOBSA-N |
SMILES isomérico |
C=CCOC[C@@H]1CCCN1O |
SMILES canónico |
C=CCOCC1CCCN1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


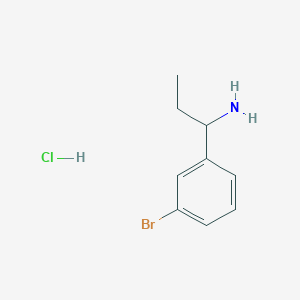
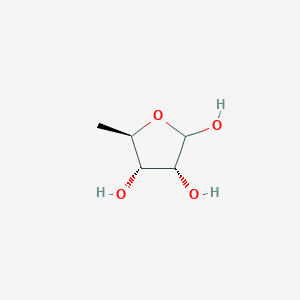
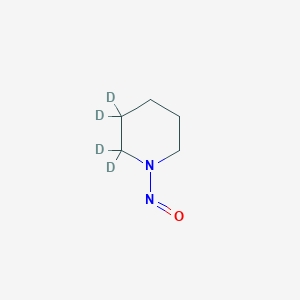
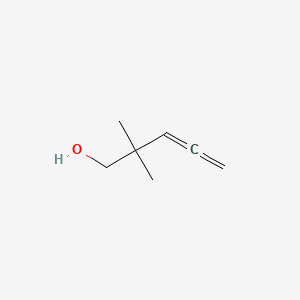
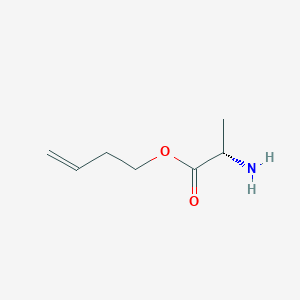
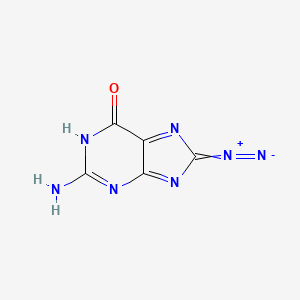
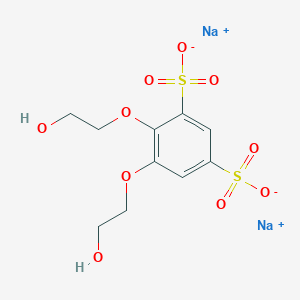
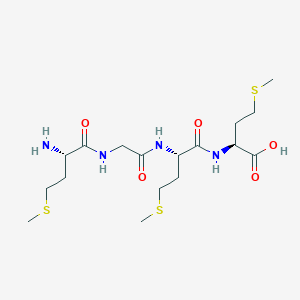

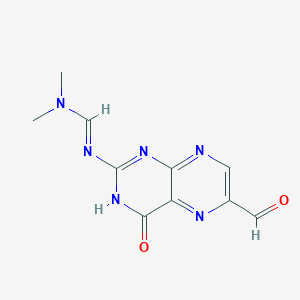
![6H-6,9-Methanoazepino[1,2-a]benzimidazole](/img/structure/B13819491.png)
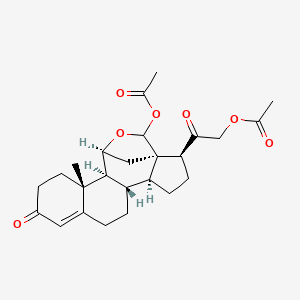
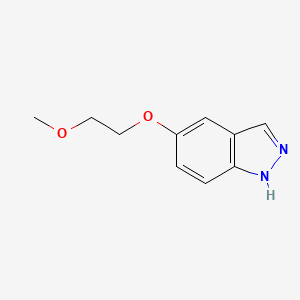
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
